Methyl 2-[(3,5-dimethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate
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Overview
Description
Methyl 2-[(3,5-dimethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and significant roles in various chemical and biological processes. This particular compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(3,5-dimethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone with a cyanoacetic ester in the presence of elemental sulfur.
Introduction of Substituents: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Attachment of the Carbonyl Group: The carbonyl group can be introduced via Friedel-Crafts acylation using 3,5-dimethoxybenzoyl chloride.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3,5-dimethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiophene ring, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methyl 2-[(3,5-dimethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Methyl 2-[(3,5-dimethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s aromatic and heterocyclic nature allows it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4-methylthiophene-2-carboxylate
- 3,5-Dimethoxybenzoyl derivatives
Uniqueness
Methyl 2-[(3,5-dimethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate is unique due to its combination of functional groups and the presence of both aromatic and heterocyclic moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C18H21NO5S |
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Molecular Weight |
363.4g/mol |
IUPAC Name |
methyl 2-[(3,5-dimethoxybenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H21NO5S/c1-6-14-10(2)25-17(15(14)18(21)24-5)19-16(20)11-7-12(22-3)9-13(8-11)23-4/h7-9H,6H2,1-5H3,(H,19,20) |
InChI Key |
PECMSLRDXVILLJ-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=CC(=C2)OC)OC)C |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=CC(=C2)OC)OC)C |
Origin of Product |
United States |
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